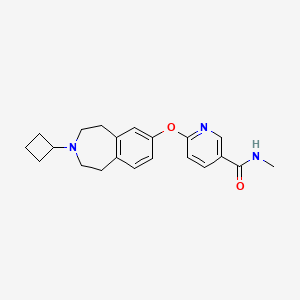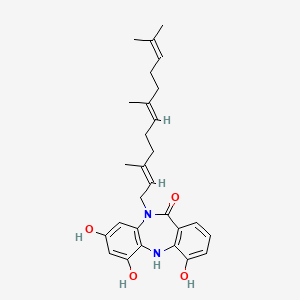
Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate
Overview
Description
Preparation Methods
ZK 91296 can be synthesized through two related methods:
-
First Method
Step 1: Condensation of methoxyacetaldehyde with isopropylamine to form methoxyacetaldehyde isopropylimine.
Step 2: Treatment of methoxyacetaldehyde isopropylimine with 4-benzyloxyindole in acetic acid to yield 4-benzyloxy-3-(1-isopropylamino-2-ethoxyethyl)indole.
Step 3: Reaction of the product with ethyl nitroacetate in hot toluene to form ethyl 3-(4-benzyloxyindol-3-yl)-2-nitro-5-oxahexanoate.
Step 4: Reduction with hydrogen over Raney-Nickel in ethanol to give ethyl 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate.
Step 5: Cyclization with paraformaldehyde in refluxing benzene to obtain the final product.
-
Second Method
Step 1: Cyclization of ethyl 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate with glyoxylic acid to yield a mixture of tetrahydrocarboline and dihydrocarboline.
Step 2: Decarboxylation and dehydrogenation with sulfur at 140°C to produce ZK 91296.
Chemical Reactions Analysis
ZK 91296 undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
ZK 91296 exerts its effects by acting as a partial agonist at benzodiazepine receptors. This means it binds to these receptors and activates them, but not to the same extent as full agonists like diazepam. This partial agonism may explain why ZK 91296 requires higher receptor occupancy for the same effect against chemical convulsants and for behavioral effects . Additionally, it has been identified as a translocator protein inhibitor, which may contribute to its pharmacological effects .
Comparison with Similar Compounds
ZK 91296 can be compared with other benzodiazepine receptor ligands, such as:
Diazepam: A full agonist at benzodiazepine receptors, known for its sedative and anxiolytic effects.
Bretazenil: Another partial agonist with anxiolytic properties, but with a different pharmacological profile compared to ZK 91296.
Imidazenil: A partial agonist that produces robust anticonflict activity, similar to bretazenil.
ZK 91296 is unique due to its selective binding and partial agonist properties, which result in a distinct pharmacological profile with potential therapeutic applications in epilepsy and anxiety disorders .
Properties
IUPAC Name |
ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXOWCKXUEKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004051 | |
| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83910-34-3 | |
| Record name | ZK 91296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














